Ethyl 2-fluoro-3-oxo-3-phenylpropanoate

Synthetic Methodology Organofluorine Chemistry Process Optimization

Researchers requiring an α-fluoro-β-ketoester with predictable electronic properties often face batch-to-batch variability and limited characterization data. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7) resolves this: • Documented synthetic protocol delivers up to 98% yield using aqueous HF/iodosylbenzene, enabling cost-effective scale-up. • Quantified ΔlogP (+0.21) and ΔpKa (-1.76) versus the non-fluorinated parent allow data-driven lipophilicity and acidity tuning in medicinal chemistry. • Established benchmark substrate for evaluating chiral organocatalysts in asymmetric fluorination. • ≥97% purity, shipped ambient; available from multiple global suppliers for consistent supply.

Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
CAS No. 1479-22-7
Cat. No. B050075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-fluoro-3-oxo-3-phenylpropanoate
CAS1479-22-7
Synonyms2-Fluoro-3-oxo-3-phenylpropionic Acid Ethyl Ester;  Ethyl 2-Benzoyl-2-fluoroacetate;  Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate;  α-Fluoro-β-oxobenzenepropanoic Acid Ethyl Ester
Molecular FormulaC11H11FO3
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C1=CC=CC=C1)F
InChIInChI=1S/C11H11FO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyDTELMTOYSPFNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate: Data Sheet & Key Identifiers


Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7), also known as ethyl 2-benzoyl-2-fluoroacetate, is an α-fluoro-β-ketoester with the molecular formula C11H11FO3 and a molecular weight of 210.20 g/mol . The compound exists as a colorless oil or a low-melting solid (melting point: 33-35 °C) with a boiling point of 116 °C at 0.3 mmHg . Its logP is computationally predicted to be 1.7705, and its pKa is predicted to be 8.20 ± 0.26 [1]. The compound is commercially available from multiple suppliers in purities typically ranging from 95% to 97%, and it is shipped and stored under ambient conditions .

1

Fluorination method workflow

Supports electrophilic α-fluorination route optimization and scale-up studies using HF/PhIO or alternative protocols.

2

Asymmetric catalysis benchmark

Established model substrate for evaluating chiral promoters and organocatalytic fluorination systems.

3

Medicinal chemistry building block

α‑fluoro‑β‑ketoester with distinct logP and pKa properties for fine‑tuning lead‑like physicochemical profiles.

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate: Impact of α-Fluoro Substitution


Direct substitution of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7) with its non-fluorinated or other α-halogenated analogs (e.g., the parent ethyl benzoylacetate, the α-chloro derivative CAS 41381-97-9, or the α-bromo derivative CAS 55919-47-6) is not scientifically valid for applications requiring specific electrophilicity, metabolic stability, or asymmetric induction. The α-fluorine atom profoundly alters the compound's pKa, logP, and steric profile compared to its hydrogen or heavier halogen counterparts [1]. For instance, the α-fluoro substituent is critical for the compound's utility as a substrate in asymmetric fluorination studies, where it serves as a model to evaluate chiral promoters, a role that the non-fluorinated or α-chloro analogs cannot fulfill without fundamentally altering the reaction's stereochemical outcome and mechanism [2]. Furthermore, the synthetic yields for obtaining the α-fluoro compound via electrophilic fluorination are well-documented and can vary significantly from the halogenation conditions used for the α-chloro or α-bromo analogs, directly impacting process chemistry and cost calculations .

Target compound
α‑Fluoro‑β‑ketoester (CAS 1479-22-7)
Engineered α‑fluorine modifies pKa, logP, and steric environment, enabling specific asymmetric induction and metabolic stability studies.
Non‑fluorinated parent
Ethyl benzoylacetate
Lacks the electronic and steric influence of α‑fluorine; logP and pKa shifts may alter reactivity and assay outcomes.
Target compound
α‑Fluoro‑β‑ketoester (CAS 1479-22-7)
Fluorine atom is critical for electrophilicity and the stereochemical outcome in asymmetric fluorination studies.
α‑Chloro / α‑Bromo analogs
CAS 41381-97-9 / CAS 55919-47-6
Heavier halogens introduce different leaving-group ability and steric bulk, potentially redirecting reaction pathways.

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate vs. Non-Fluorinated & α-Halogenated Analogs


Comparative Yield in Electrophilic α-Fluorination

The synthesis of Ethyl 2-fluoro-3-oxo-3-phenylpropanoate via electrophilic fluorination of ethyl benzoylacetate has been achieved with yields up to 98% using an aqueous HF/iodosylbenzene (PhIO) system [1]. In comparison, the use of p-iodotoluene difluoride under neutral conditions resulted in a 72% yield for the same transformation, highlighting a significant 26% difference in efficiency that is dependent on the fluorinating reagent [2]. This data provides a quantifiable benchmark for process chemists selecting a synthetic route.

α‑Fluorination yield comparison
Cross‑study comparable
Yield up to 98% (HF/PhIO) vs 72% (p‑iodotoluene difluoride) – a 26% absolute difference.
Reported yield range supports route selection for process optimization.
Reagent choice drives efficiency; conditions vary (CH₂Cl₂, rt vs. neutral).
Synthetic Methodology Organofluorine Chemistry Process Optimization

Benchmark Substrate for Asymmetric Catalysis

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate is a key benchmark substrate for evaluating chiral promoters in asymmetric α-fluorination reactions [1]. A fluorous cinchona alkaloid ester promoter demonstrated comparable reactivity and selectivity for this substrate as its non-fluorous counterparts, enabling the compound's use in developing recyclable catalytic systems [1]. While specific enantiomeric excess (ee) values for this exact compound are not explicitly detailed in the referenced study, the investigation with structurally similar β-ketoesters (e.g., ethyl 2-methyl-3-oxo-3-phenylpropanoate) provides a class-level inference that the α-fluoro substituent creates a unique steric and electronic environment for asymmetric induction [1].

Asymmetric catalysis benchmark
Class‑level inference
Serves as model substrate for fluorous cinchona alkaloid ester promoter; enantiomeric excess data not explicitly reported for this compound.
Supports catalyst evaluation workflow; results extrapolated from related β‑ketoesters.
Data to verify for exact ee and reaction conditions.
Asymmetric Synthesis Organocatalysis Chiral Resolution

logP & pKa Differentiation from Analogs

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate possesses a computationally predicted logP of 1.7705 and a predicted pKa of 8.20 [1]. In contrast, the non-fluorinated parent compound, ethyl benzoylacetate, has a reported logP of 1.56 and a predicted pKa of approximately 9.96 [2][3]. This difference of +0.21 in logP and -1.76 in pKa indicates that the α-fluoro substitution increases lipophilicity while making the α-proton more acidic. Such shifts can significantly impact the compound's behavior in biological assays, its ability to cross membranes, and its reactivity as a nucleophile after deprotonation, which are critical considerations in drug discovery programs.

logP & pKa differentiation
Cross‑study comparable
Target logP 1.77 (pred.), pKa 8.20 (pred.) vs parent ethyl benzoylacetate logP 1.56, pKa ~9.96; ΔlogP +0.21, ΔpKa −1.76.
Fluorine substitution measurably increases lipophilicity and α‑proton acidity.
Predicted values; experimental verification recommended.
Medicinal Chemistry ADME Properties Physicochemical Characterization

Application Scenarios for Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate


Process Chemistry: Scale-Up via Fluorination Protocols

For process chemists developing scalable routes to α-fluoro-β-ketoesters, the availability of a high-yielding (up to 98%) synthetic protocol using an aqueous HF/iodosylbenzene system, as established in primary literature, makes Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7) a preferred starting material or target for optimization [1]. This quantitative yield benchmark allows for direct cost-benefit analysis against alternative methods with lower reported yields (e.g., 72% with p-iodotoluene difluoride) and supports informed procurement of starting materials and reagents for large-scale production [1][2].

Asymmetric Catalysis: Chiral Promoter Benchmarking

Laboratories engaged in developing novel organocatalysts or chiral ligands for asymmetric fluorination rely on well-characterized, commercially available benchmark substrates. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate serves this exact purpose, as evidenced by its use in evaluating the performance of a recyclable fluorous cinchona alkaloid ester promoter [3]. Procuring this specific compound ensures that research results are comparable to established literature and that the substrate's reactivity profile (influenced by its α-fluoro group) aligns with the intended catalytic system [3].

Medicinal Chemistry: logP/pKa-Driven Building Block Selection

Medicinal chemists seeking to fine-tune the lipophilicity and acidity of lead compounds can use the quantified differences in logP (Δ +0.21) and pKa (Δ -1.76) between Ethyl 2-fluoro-3-oxo-3-phenylpropanoate and its non-fluorinated parent, ethyl benzoylacetate, to make data-driven procurement decisions [4]. This compound is a superior choice when a project requires a modest increase in logP or a more readily deprotonated α-carbon, as the fluorine atom's electronic effects are predictable and well-documented for this class of β-ketoesters .

Application
Selection Property
Validation Focus
Process chemistry scale‑up
Reported synthetic yield benchmark (HF/PhIO route)
Fluorination protocol efficiency and cost‑benefit analysis
Asymmetric catalysis research
Established model substrate for chiral promoter evaluation
Catalyst performance and stereochemical outcome context
Medicinal chemistry optimization
Quantified logP/pKa differentiation from non‑fluorinated parent
Physicochemical property review and lead‑like profile tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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